mycobacterium peptide antigen 15kDa AT01
Description
Contextualizing Mycobacterial Antigens in Host-Pathogen Dynamics
Mycobacterial antigens are molecules, predominantly proteins, that can be recognized by the host's immune system, triggering a cascade of defensive responses. In the case of M. tuberculosis, these antigens are crucial in the host-pathogen interaction from the initial stages of infection to the establishment of chronic disease. nih.govfrontiersin.org Upon inhalation, the bacteria are phagocytosed by alveolar macrophages. frontiersin.org However, M. tuberculosis has evolved sophisticated mechanisms to evade destruction within these immune cells. It can modulate the host's immune response by interfering with antigen presentation and cytokine production, thereby creating a niche for its survival and replication. nih.govijcmas.com
The host immune system, in turn, relies on the recognition of mycobacterial antigens to mount an effective defense. Dendritic cells and macrophages present these antigens to T-lymphocytes, particularly CD4+ and CD8+ T cells, which are critical for controlling the infection. frontiersin.org The production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by activated T cells is essential for activating macrophages to kill the intracellular bacteria. frontiersin.org Therefore, the specific nature of the mycobacterial antigens presented to the immune system plays a decisive role in determining the outcome of the infection – either successful containment of the bacteria within a granuloma or the development of active tuberculosis.
Significance of Mycobacterium Peptide Antigen 15kDa AT01 in Tuberculosis Research
While many mycobacterial antigens have been identified and studied, the 15kDa peptide antigen has garnered attention for its potential role in the host immune response. Research into specific immunogenic peptides like the 15kDa antigen is driven by the urgent need for more effective vaccines and diagnostics for tuberculosis. nih.gov The current vaccine, Bacillus Calmette-Guérin (BCG), provides variable protection in adults, highlighting the necessity for new vaccine candidates that can elicit a more robust and sustained immune response. nih.govnih.gov
The 15kDa antigen is considered a promising candidate due to its immunogenic properties. Studies have shown that this protein can elicit strong T-cell responses, a key component of protective immunity against tuberculosis. Its relatively small size and specific peptide epitopes make it a valuable tool for dissecting the cellular immune response to M. tuberculosis. Understanding how the immune system recognizes and responds to the 15kDa antigen can provide crucial insights for the rational design of new subunit vaccines and for the development of more sensitive and specific diagnostic tests to detect latent TB infection. nih.gov
Historical and Current Perspectives on Immunogenic Mycobacterial Peptides
The study of immunogenic mycobacterial peptides has a long history, dating back to the discovery of tuberculin by Robert Koch in the late 19th century. Tuberculin, a crude mixture of proteins from M. tuberculosis cultures, was the basis for the first diagnostic test for TB, the tuberculin skin test (TST). nih.gov While groundbreaking for its time, the TST suffers from a lack of specificity due to cross-reactivity with BCG and environmental mycobacteria.
The advent of molecular biology and genomics revolutionized the field, allowing for the identification and characterization of individual mycobacterial antigens. This led to the development of more specific diagnostic tests, such as the Interferon-Gamma Release Assays (IGRAs), which use specific antigens like the 6kDa early secretory antigenic target (ESAT-6) and the 10kDa culture filtrate protein (CFP-10). nih.gov These antigens are absent from the BCG vaccine strain and most non-tuberculous mycobacteria, thus providing a more accurate diagnosis of M. tuberculosis infection.
Current research continues to focus on discovering novel immunogenic peptides and understanding their role in pathogenesis and immunity. bohrium.comekb.eg The goal is to identify antigens that can induce a protective immune response without causing the pathology associated with the disease. The 15kDa peptide antigen is part of this ongoing effort, with researchers investigating its potential to be incorporated into new multi-antigen subunit vaccines or used as a biomarker for different stages of TB infection. The ultimate aim is to develop tools that can not only diagnose and treat TB but also prevent it from occurring in the first place.
| Research Area | Key Findings and Significance |
| Host-Pathogen Interaction | Mycobacterial antigens are central to the dynamic interplay between M. tuberculosis and the host immune system, influencing the outcome of infection. frontiersin.org |
| Vaccine Development | The identification of immunogenic antigens like the 15kDa peptide is crucial for developing new and more effective vaccines against tuberculosis. nih.govnih.gov |
| Diagnostic Tools | Specific mycobacterial peptides, such as ESAT-6 and CFP-10, have led to the development of highly specific diagnostic tests for TB infection. nih.gov |
Properties
CAS No. |
126467-93-4 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Synonyms |
mycobacterium peptide antigen 15kDa AT01 |
Origin of Product |
United States |
Molecular and Genetic Foundations of Mycobacterium Peptide Antigen 15kda At01
Genomic Localization and Transcriptional Regulation of Mycobacterium Peptide Antigen 15kDa AT01 Gene
The gene encoding the 15kDa peptide antigen AT01 was identified from a genomic library of Mycobacterium tuberculosis strain Aoyama B. The initial cloning and expression of this gene in Escherichia coli confirmed its product as a 15kDa peptide antigen. The precise localization of this gene within the M. tuberculosis chromosome can be determined through comparative genomic analysis of sequenced strains, such as H37Rv, by mapping the gene sequence to the reference genome. Such analyses can reveal the genetic neighborhood of the gene, including its proximity to other virulence-related genes or operons, providing clues about its potential function and co-regulation.
The regulation of gene expression in M. tuberculosis is a complex process that allows the bacterium to adapt to the diverse and often hostile environments within the host. This regulation occurs primarily at the level of transcription and involves a variety of factors, including transcription factors, sigma factors, and environmental cues.
The expression of the gene encoding the 15kDa peptide antigen AT01 is likely influenced by a range of environmental cues and modulated by specific transcription factors. Within the host, M. tuberculosis is exposed to various stresses that act as signals to alter gene expression. These transcriptional responses can be detected within minutes of the bacterium's entry into macrophages. nih.gov
Key environmental cues that modulate gene expression in M. tuberculosis include:
pH: The acidification of the phagosome is a major environmental trigger for differential gene expression in M. tuberculosis. nih.govnih.gov
Chloride Concentration: The concentration of chloride ions within the phagosome, which is linked to pH, also serves as an important environmental cue. nih.gov
Nitric Oxide (NO): As part of the host immune response, NO can induce significant transcriptional changes in the bacterium. biorxiv.org
Hypoxia: The low-oxygen conditions found within granulomas trigger a specific set of gene expression changes. biorxiv.orgnih.gov
Nutrient Starvation: The limited availability of nutrients within the host can lead to the differential expression of various genes. nih.gov
The response to these cues is mediated by a complex network of transcriptional regulators. These include two-component systems, such as PrrA/B, which has been shown to modulate the response to pH, chloride, NO, and hypoxia. biorxiv.org Alternative sigma factors, like SigD, also play a role in regulating gene expression in response to environmental stresses such as starvation and hypoxia. nih.gov The transcription factor CarD is another key regulator that can act as both an activator and repressor of transcription, depending on the promoter context. wustl.edu
Table 1: Potential Gene Expression Modulators and Environmental Cues for the 15kDa AT01 Antigen Gene
| Modulator/Cue | Description | Potential Impact on 15kDa AT01 Gene Expression |
| Acidic pH | Encountered within the macrophage phagosome. nih.govnih.gov | Upregulation or downregulation to adapt to the acidic environment. |
| Nitric Oxide | A key component of the host's antimicrobial response. biorxiv.org | Modulation of expression as a defense mechanism. |
| Hypoxia | Low oxygen tension, characteristic of granulomas. biorxiv.orgnih.gov | Regulation to enable survival in an anaerobic environment. |
| PrrA/B System | A two-component system responding to multiple cues. biorxiv.org | Integration of various environmental signals to fine-tune gene expression. |
| Sigma Factors | Alternative sigma factors recognize different promoter sequences. nih.gov | Control of gene expression as part of a specific regulon. |
Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are emerging as critical regulators of gene expression in both the host and M. tuberculosis. frontiersin.org These molecules can influence the expression of antigenic proteins and play a role in the bacterium's ability to evade the host immune response.
Host-derived miRNAs can be modulated upon M. tuberculosis infection, and in turn, can target host or bacterial transcripts to regulate cellular processes like inflammation, apoptosis, and autophagy. frontiersin.org For example, the mycobacterial effector antigen ESAT-6 has been shown to downregulate the host's miR-Let-7f, which targets an inhibitor of the NF-κB pathway, thereby dampening the inflammatory response. nih.gov It is plausible that the 15kDa AT01 antigen could be similarly regulated by or could itself modulate host ncRNAs.
M. tuberculosis also possesses its own repertoire of ncRNAs that are involved in pathogenesis. nih.gov These bacterial ncRNAs can regulate gene expression in response to stress and are implicated in the adaptation and virulence of the bacterium. nih.gov The expression of the gene for the 15kDa AT01 antigen could therefore be under the control of one or more of these mycobacterial ncRNAs.
Biosynthesis and Post-Translational Processing of this compound
The biosynthesis of the 15kDa peptide antigen AT01 begins with the transcription of its corresponding gene into messenger RNA (mRNA), followed by the translation of the mRNA into a polypeptide chain by ribosomes. The primary structure of the protein is determined by the nucleotide sequence of its gene.
Following translation, many mycobacterial proteins undergo post-translational modifications (PTMs), which can significantly alter their structure, function, localization, and antigenicity. nih.gov These modifications are crucial for the bacterium's survival and pathogenesis. While the specific PTMs of the 15kDa AT01 antigen have not been detailed, several types of modifications are known to occur in M. tuberculosis proteins and could potentially be present on this antigen. nih.gov
Common PTMs in M. tuberculosis include:
Glycosylation: The addition of sugar moieties to the protein.
Lipidation: The attachment of lipid molecules, which can anchor the protein to the cell membrane.
Phosphorylation: The addition of phosphate (B84403) groups, which can regulate protein activity.
Acetylation: The addition of acetyl groups.
Methylation: The addition of methyl groups.
The presence of PTMs can be critical for the immunogenicity of an antigen. For instance, some recombinant mycobacterial proteins expressed in E. coli, which lacks the machinery for these specific PTMs, show different immunogenic properties compared to their native counterparts. ucf.edu The observation that a 16kDa recombinant protein in E. coli is expressed as a 19kDa protein in Mycobacterium smegmatis suggests the addition of post-translational modifications in the mycobacterial host. ucf.edu Global analyses of PTMs in macrophages infected with M. tuberculosis have revealed dynamic changes in protein phosphorylation and ubiquitylation, highlighting the importance of these modifications in the host-pathogen interaction. nih.govelifesciences.org
Structural Features and Functional Implications of this compound
The three-dimensional structure of an antigen is fundamental to its function and its recognition by the host immune system. The structural features of the 15kDa AT01 antigen, particularly its surface-exposed regions, will determine its antigenic epitopes.
Antigenic epitopes are the specific parts of an antigen that are recognized by antibodies and T-cell receptors. These can be linear epitopes, which are composed of a continuous sequence of amino acids, or conformational epitopes, which are formed by amino acids that are brought together by the folding of the protein. Many of the antibodies produced during M. tuberculosis infection are directed against conformational epitopes. nih.gov
Studies on the highly similar 16kDa antigen of M. tuberculosis have provided valuable insights into its epitope landscape. nih.gov By using overlapping synthetic peptides, researchers have been able to map several B-cell epitopes. However, the inability of some monoclonal antibodies to bind to these linear peptides suggests that they recognize conformational epitopes that require the native folding of the protein. nih.gov
Table 2: Identified Epitopes on the Homologous 16kDa Antigen of M. tuberculosis
| Epitope Sequence | Amino Acid Position | Notes |
| LRPTFDTRLM | 31-40 | Common recognition site for monoclonal antibodies F67-8 and F67-16. nih.gov |
| DPDKDVDIMV | 61-70 | Common recognition site for monoclonal antibodies F159-1 and F159-11. nih.gov |
| Amino acids 71-100 | 71-100 | Reactive with sera from some tuberculosis patients. nih.gov |
These findings indicate that the antigenicity of the 15kDa AT01 peptide is likely dependent on its correct three-dimensional structure, with key antigenic regions being conformational in nature.
Comparative analysis of protein sequences can reveal evolutionary relationships and conserved functional domains. The 15kDa AT01 antigen is likely a member of the alpha-crystallin family of low-molecular-weight heat shock proteins, which are known to be immunodominant antigens in mycobacteria. nih.gov
A notable homolog is the 14kDa antigen of M. tuberculosis, which has a calculated molecular mass of 16.277 kDa and is also a member of the alpha-crystallin family. nih.gov This protein shares homology with the 18K antigen of Mycobacterium leprae. nih.gov Comparative genomic analyses across different mycobacterial species have shown that genes encoding for proteins involved in pathogenicity and antigenic variability are often expanded in pathogenic species like M. tuberculosis compared to environmental mycobacteria. researchgate.net
Table 3: Homologous Mycobacterial Peptides to the 15kDa AT01 Antigen
| Homologous Peptide | Organism | Family | Significance |
| 14kDa/16kDa antigen | Mycobacterium tuberculosis | Alpha-crystallin | A well-characterized, immunodominant antigen. nih.gov |
| 18K antigen | Mycobacterium leprae | Alpha-crystallin | A homolog in the causative agent of leprosy, indicating a conserved family of antigens. nih.gov |
These comparative analyses are crucial for understanding the evolution of virulence in M. tuberculosis and for identifying species-specific antigenic regions that could be exploited for diagnostic purposes. researchgate.net The differences and similarities between the 15kDa AT01 antigen and its homologs in other mycobacteria can provide insights into its specific role in M. tuberculosis pathogenesis.
Immunological Characterization of Mycobacterium Peptide Antigen 15kda At01
Antigen Processing and Presentation Pathways for Mycobacterium Peptide Antigen 15kDa AT01
The activation of T cells is contingent upon the processing of protein antigens into smaller peptides and their presentation on Major Histocompatibility Complex (MHC) molecules by APCs such as macrophages and dendritic cells. nih.gov Mycobacterium tuberculosis has evolved sophisticated strategies to manipulate these pathways to its advantage. frontiersin.org
MHC Class I-Restricted Presentation Mechanisms
The MHC class I pathway is primarily responsible for presenting endogenous antigens, such as viral proteins or mutated self-peptides, to CD8+ cytotoxic T lymphocytes. frontiersin.org However, in the context of intracellular pathogens like M.tb that reside within phagosomes, the presentation of their antigens via MHC class I involves alternative pathways. nih.gov
One such mechanism is cross-presentation , where exogenous antigens are taken up by APCs and diverted from the endocytic pathway into the MHC class I loading pathway. This can occur through a cytosolic pathway, where mycobacterial antigens escape the phagosome into the cytoplasm, or a vacuolar pathway, where peptides are generated within the phagosome and loaded onto recycling MHC class I molecules. nih.gov Evidence suggests that viable M.tb can facilitate the entry of soluble antigens from the vacuolar compartment into the cytoplasmic presentation pathway, a process that is dependent on the transporter associated with antigen processing (TAP). nih.gov
The 19-kDa lipoprotein from M.tb has been reported to diminish the processing of protein antigens through the vacuolar pathway for MHC class I presentation. nih.gov This highlights the pathogen's ability to interfere with these presentation mechanisms. The effective presentation of foreign antigens on MHC-I molecules is critical not only for inducing cell death of infected cells but also for stimulating memory T cells. frontiersin.org
MHC Class II-Restricted Presentation Mechanisms
The MHC class II pathway presents exogenous antigens to CD4+ helper T cells, which are central to orchestrating the adaptive immune response against M.tb. nih.govnih.gov This process begins with the phagocytosis of the mycobacteria by APCs. khanacademy.org Inside the APC, the bacteria are contained within a phagosome, which typically matures and fuses with lysosomes to degrade the pathogen. nih.gov
During this process, mycobacterial proteins are broken down into peptides. These peptides are then loaded onto MHC class II molecules within a specialized compartment. The resulting peptide-MHC class II complexes are transported to the cell surface for presentation to CD4+ T cells. nih.gov The activation of CD4+ T cells is crucial for controlling M.tb infection, as these cells produce cytokines like interferon-gamma (IFN-γ) that activate macrophages to kill the intracellular bacteria. nih.govnih.gov
Studies have successfully identified numerous mycobacterial peptides presented by both MHC class I and MHC class II molecules in infected macrophages. nih.gov This underscores the importance of both pathways in the anti-mycobacterial immune response.
CD1-Restricted Presentation of Related Mycobacterial Lipids and Glycolipids
In addition to protein antigens, the cell wall of Mycobacterium tuberculosis is rich in unique lipids and glycolipids that are potent T-cell antigens. nih.gov These non-peptide antigens are presented by a distinct family of MHC class I-like molecules called CD1. nih.gov In humans, the group 1 CD1 proteins (CD1a, CD1b, and CD1c) are specialized in presenting mycobacterial lipids and glycolipids. nih.govpnas.org
The presentation of lipid antigens by CD1 molecules is a significant component of the T-cell mediated immunity in tuberculosis. nih.gov Antigens presented by CD1b include mycolic acids, phosphatidylinositols, and diacylated sulfoglycolipids. nih.gov CD1c molecules present other mycobacterial lipid antigens, such as phosphomycoketide. pnas.org The expression of group 1 CD1 isoforms is upregulated in response to M.tb infection, facilitating the presentation of these lipid antigens. pnas.org T cells that recognize these CD1-lipid complexes can be of various subsets, including CD4+, CD8+, and double-negative T cells. nih.gov
Modulation of Antigen Presentation by Mycobacterium
Mycobacterium tuberculosis has developed numerous strategies to evade host immunity, including the modulation of antigen presentation. frontiersin.org The pathogen resides within professional APCs and employs mechanisms to inhibit their ability to present antigens effectively. nih.gov
One key strategy is the inhibition of phagosome maturation and acidification. nih.gov By preventing the fusion of the phagosome with lysosomes, M.tb creates a protected niche for itself and limits the degradation of its proteins into antigenic peptides, thereby hampering MHC class II presentation. nih.gov The 19-kDa lipoprotein of M.tb, through Toll-like receptor 2 (TLR2) signaling, has been shown to inhibit the expression of MHC class II molecules and subsequent antigen presentation. nih.gov
Furthermore, M.tb can interfere with the cross-presentation of its antigens on MHC class I molecules. As mentioned earlier, the 19-kDa lipoprotein can reduce the processing of antigens via the vacuolar pathway. nih.gov The pathogen's ability to modulate the host cell's proteolytic machinery, such as cathepsins, can also impact both MHC class I and class II presentation pathways. nih.gov These evasive strategies allow M.tb to establish persistent infections. nih.gov
T-Cell Immune Responses Elicited by this compound
The interaction between presented mycobacterial antigens and T cells dictates the nature and effectiveness of the immune response. CD4+ T helper (Th) cells, in particular, differentiate into distinct subsets with specific functions.
CD4+ T-Cell Subsets and Their Functional Profiles (Th1, Th17, Th2, Treg)
The differentiation of naive CD4+ T cells into various effector subsets is driven by the cytokine milieu established by the innate immune system in response to the pathogen. The main subsets involved in the response to M.tb include Th1, Th17, Th2, and regulatory T (Treg) cells. nih.govasm.org
Th1 Cells: The Th1 response is considered the cornerstone of protective immunity against M.tb. nih.gov These cells are characterized by the production of IFN-γ, which is a potent activator of macrophages, enhancing their ability to kill intracellular mycobacteria. nih.govyoutube.com The differentiation of Th1 cells is primarily driven by the cytokine IL-12. nih.gov A robust Th1 response is associated with the control of bacterial replication and the formation of well-organized granulomas. asm.org
Th17 Cells: Th17 cells, which produce IL-17, have a dual role in tuberculosis. nih.gov They can contribute to protection, particularly in the early stages of infection, by recruiting neutrophils and other inflammatory cells to the site of infection. nih.gov However, excessive Th17 activity can also lead to tissue damage and pathology. nih.gov
Th2 Cells: The Th2 response, characterized by the production of cytokines like IL-4, IL-5, and IL-13, is generally considered detrimental in the context of M.tb infection. asm.orgyoutube.com Th2 cytokines can suppress the Th1 response and inhibit macrophage activation, thereby impairing the clearance of the bacteria. asm.org
Treg Cells: Regulatory T cells (Tregs) play a crucial role in maintaining immune homeostasis and preventing excessive inflammation. asm.org In tuberculosis, Tregs can suppress the effector T-cell responses, which can be beneficial in limiting immunopathology. asm.org However, an overabundance of Treg activity can dampen the protective Th1 response, leading to uncontrolled bacterial growth and disease progression. asm.org
A balanced response between these T-cell subsets is critical for a favorable outcome in tuberculosis. asm.org The specific mycobacterial antigens that drive the differentiation towards a particular T-cell lineage are a subject of intense research, as they hold the key to developing more effective vaccines and immunotherapies.
| T-Cell Subset | Key Cytokines | Primary Function in Tuberculosis |
| Th1 | IFN-γ, TNF-α | Protective immunity, macrophage activation |
| Th17 | IL-17, IL-22 | Pro-inflammatory, neutrophil recruitment, potential pathology |
| Th2 | IL-4, IL-5, IL-13 | Suppression of Th1 response, detrimental to protection |
| Treg | IL-10, TGF-β | Immune regulation, suppression of effector T-cells |
Report on the
A comprehensive review of available scientific literature reveals a significant lack of specific data required to detail the immunological characteristics of the "this compound" as per the requested outline. The existing research does not provide the specific findings needed to populate the detailed subsections on cytokine production, T-cell memory, cytotoxicity, epitope mapping, or B-cell responses for this particular antigen.
The designation "this compound" appears in limited and dated scientific literature. A 1989 Japanese study describes the molecular cloning and expression of a 15 kD antigen, designated pAT 01, from Mycobacterium tuberculosis strain Aoyama B. nih.gov This antigen is also identified under the CAS number 126467-93-4 as "Antigen (Mycobacteriumtuberculosis clone pAT01 15.1-kilodalton reduced) (9CI)". lookchemicals.com
However, beyond its initial identification and cloning, there is no evidence in the available search results of subsequent, detailed immunological studies specifically focused on the AT01 antigen. The extensive body of research on the immunology of Mycobacterium tuberculosis focuses on other, more extensively characterized antigens.
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the provided outline for the following sections and subsections:
B-Cell and Humoral Immune Responses to this compound
Role of Antibodies in Host Defense:The role of antibodies in host defense against Mycobacterium tuberculosis is a broad area of study, but no information specifically delineates the role of antibodies generated against the 15kDa AT01 antigen.
Due to the absence of specific research data for "this compound," generating the requested article would require extrapolating from research on other, different mycobacterial antigens. This would violate the instruction to focus solely on the specified compound and would not be scientifically accurate. An article with the required level of detail and authority cannot be produced based on the currently available scientific literature.
Role of Mycobacterium Peptide Antigen 15kda At01 in Host Pathogen Interactions and Immune Evasion
Mycobacterium Peptide Antigen 15kDa AT01 Contribution to Phagosome Maturation Arrest
A hallmark of Mycobacterium tuberculosis (Mtb) infection is its ability to survive within host macrophages by preventing the fusion of its containing phagosome with the lysosome, a process known as phagosome maturation arrest. nih.govplos.org The 15kDa antigen, Nucleoside Diphosphate Kinase (Ndk), is a key mycobacterial factor responsible for this blockade. nih.govplos.orgresearchgate.net
Research demonstrates that recombinant Mtb Ndk exhibits GTPase Activating Protein (GAP) activity, specifically targeting the small GTPases Rab5 and Rab7. nih.govplos.org These GTPases are crucial regulators of vesicular trafficking; Rab5 governs the early stages of endocytosis and phagosome identity, while Rab7 controls the transition to late phagosomes and subsequent fusion with lysosomes. nih.govnih.gov
Ndk's GAP activity accelerates the hydrolysis of GTP to GDP on these proteins, effectively inactivating them. h1.co The inactivation of Rab5 by Ndk prevents the recruitment of its essential effector, Early Endosome Antigen 1 (EEA1), to the phagosomal membrane. nih.govplos.org Similarly, Ndk-mediated inactivation of Rab7 blocks the recruitment of the Rab7-interacting lysosomal protein (RILP). nih.gov The failure to recruit these effectors stalls the maturation process, allowing the mycobacteria to reside and replicate in a non-hostile, non-acidified vacuole, thus evading lysosomal degradation. nih.govplos.org Studies using an Ndk knock-down strain of M. bovis BCG showed an increased rate of phagosome-lysosome fusion and a corresponding decrease in bacterial survival within macrophages, confirming Ndk's direct role in this crucial survival strategy. nih.gov
Table 1: Molecular Interactions in Phagosome Maturation Arrest by 15kDa Antigen (Ndk)
| Mycobacterial Factor | Host Target | Molecular Action | Outcome for Host Cell | Consequence for Pathogen |
|---|---|---|---|---|
| 15kDa Antigen (Ndk) | Rab5 GTPase | Acts as a GTPase-Activating Protein (GAP), promoting GTP hydrolysis. nih.govh1.co | Inactivation of Rab5; failure to recruit EEA1. nih.gov | Arrest of early phagosome maturation. nih.govresearchgate.net |
| 15kDa Antigen (Ndk) | Rab7 GTPase | Acts as a GTPase-Activating Protein (GAP), promoting GTP hydrolysis. nih.govh1.co | Inactivation of Rab7; failure to recruit RILP. nih.gov | Inhibition of phagosome-lysosome fusion. nih.govplos.org |
Immunomodulatory Effects of this compound on Host Cells
Beyond disrupting phagosomal trafficking, the 15kDa antigen (Ndk) exerts significant immunomodulatory effects on the host cell, further contributing to the pathogen's survival.
Manipulation of Host Cell Apoptosis and Necrosis
The 15kDa antigen (Ndk) plays a critical role in inhibiting host cell apoptosis, a key defense mechanism that eliminates infected cells and facilitates antigen presentation to the adaptive immune system. Ndk's anti-apoptotic function stems from its ability to inactivate the small GTPase Rac1. nih.govnih.gov Rac1 is an essential component of the macrophage NADPH oxidase (NOX2) complex, which is responsible for generating a burst of reactive oxygen species (ROS). nih.gov
By binding to and inactivating Rac1, Ndk prevents the recruitment of the Rac1 binding partner p67phox to the phagosome. nih.govnih.gov This disruption blocks the assembly and activation of the NOX2 complex, thereby inhibiting the production of ROS. nih.gov Given the established link between NOX2-mediated ROS production and the induction of apoptosis in infected macrophages, Ndk's activity effectively suppresses this cell death pathway. nih.govnih.gov Experimental evidence shows that knocking down Ndk in Mtb transforms the bacterium into a pro-apoptotic mutant, leading to significantly higher levels of active caspase-3 in infected cells, increased susceptibility to intracellular killing, and reduced virulence in vivo. nih.govnih.gov
Interference with Autophagy Pathways
Autophagy is a fundamental cellular process for degrading and recycling cellular components, and it also serves as an innate defense mechanism against intracellular pathogens like M. tuberculosis. mdpi.com The process, known as xenophagy, can target bacteria for lysosomal degradation and bypass the phagosome maturation block imposed by mycobacteria. nih.gov While Mtb has evolved strategies to interfere with autophagy, often by damaging the phagosome and then manipulating the host response mdpi.com, a direct role for the 15kDa antigen (Ndk) in interfering with autophagy pathways is not clearly established in the current scientific literature. Other mycobacterial effectors have been identified as inhibitors of this process.
Modulation of Inflammatory and Anti-Inflammatory Cytokine Networks
The modulation of host cytokine and chemokine networks is a key strategy for immune evasion. mdpi.com While the 15kDa antigen (Ndk) is a known virulence factor, its specific and comprehensive role in modulating the network of inflammatory and anti-inflammatory cytokines is still being fully elucidated. Some studies suggest an indirect role; for instance, secreted mycobacterial Ndk may sequester extracellular ATP from macrophage P2Z receptors, which could interfere with purinergic signaling and subsequent inflammatory responses. nih.gov Furthermore, research on other bacteria has shown that Ndk can be required for the induction of certain cytokine genes, such as IL-1. researchgate.net However, a detailed profile of how Mtb Ndk specifically alters the balance of key cytokines like TNF-α, interleukins, and interferons during infection is not yet fully detailed.
Contribution to Immune Evasion Strategies of Mycobacterium
The primary contributions of Ndk to immune evasion include:
Creation of a protected intracellular niche: By arresting phagosome maturation, Ndk ensures the bacterium resides in a non-bactericidal environment, protected from lysosomal hydrolases and acidification. nih.govplos.org This is fundamental to establishing infection.
Suppression of the host oxidative burst: Through the inactivation of Rac1 and subsequent inhibition of the NOX2 complex, Ndk neutralizes one of the macrophage's most potent early antimicrobial responses—the production of ROS. nih.govnih.gov
Inhibition of apoptosis: By preventing ROS-dependent apoptosis, Ndk ensures the viability of its host macrophage, allowing for sustained intracellular replication and preventing the clearance of infected cells. nih.govnih.gov This also hampers the subsequent activation of the adaptive immune system, which relies on the presentation of antigens from apoptotic bodies.
Collectively, these functions demonstrate that the 15kDa antigen (Ndk) is a sophisticated molecular tool that Mtb employs to deactivate the macrophage, evade innate immunity, and establish a persistent infection. nih.gov
Table 2: Summary of Immune Evasion Functions of 15kDa Antigen (Ndk)
| Evasion Strategy | Mechanism | Impact on Host Immune Response | Reference |
|---|---|---|---|
| Phagosome Maturation Arrest | Inactivation of Rab5 and Rab7 GTPases. | Prevents phagolysosome formation, creating a safe intracellular niche. | nih.govplos.org |
| Inhibition of Oxidative Burst | Inactivation of Rac1 GTPase, preventing NOX2 complex assembly. | Blocks production of antimicrobial Reactive Oxygen Species (ROS). | nih.govnih.gov |
| Inhibition of Apoptosis | Attenuation of ROS-dependent apoptosis pathway. | Prevents clearance of infected macrophages and delays adaptive immune response. | nih.govnih.gov |
Research Methodologies and Experimental Models for Studying Mycobacterium Peptide Antigen 15kda At01
Recombinant Expression and Purification Strategies for Mycobacterium Peptide Antigen 15kDa AT01
To obtain sufficient quantities of the 15kDa AT01 antigen for immunological studies, researchers rely on recombinant DNA technology. This involves isolating the gene encoding the antigen and expressing it in a suitable host system.
The production of recombinant mycobacterial antigens can be achieved in various host systems, with prokaryotic systems being the most common.
Prokaryotic Systems: Escherichia coli is the most widely used prokaryotic host for expressing mycobacterial proteins due to its rapid growth, low cost, and well-understood genetics. mdpi.com The gene for the 15kDa peptide antigen (AT01) from M. tuberculosis strain Aoyama B was successfully cloned and expressed in E. coli. nih.gov This was achieved by creating a genomic library of M. tuberculosis DNA in plasmid vectors like pUC18. nih.gov The expression of such proteins is often controlled by inducible promoters, such as the T7 promoter system, which allows for regulated and sometimes high-level protein production upon induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG). researchgate.net Another prokaryotic host, Mycolicibacterium smegmatis (formerly Mycobacterium smegmatis), offers advantages as its codon usage is similar to that of pathogenic mycobacteria, which can facilitate the proper expression of GC-rich genes. nih.gov In some cases, proteins that form insoluble inclusion bodies in E. coli can be expressed as soluble proteins in M. smegmatis. nih.gov
Eukaryotic Systems: While less common for initial antigen production, eukaryotic systems like mammalian cells (e.g., HEK 293T cells) can be used. nih.gov These systems are particularly valuable when post-translational modifications, which are absent in prokaryotes, are critical for the antigen's structure and function. nih.gov For other mycobacterial proteins, such as the 38 kDa antigen, lentiviral vectors have been used to transduce mammalian cells for stable and secretory expression of the recombinant protein. nih.gov This approach ensures the protein undergoes eukaryotic processing and is secreted into the culture medium, simplifying subsequent purification. nih.gov
Table 1: Comparison of Expression Systems for Mycobacterial Antigens
| Expression System | Host Organism | Key Advantages | Common Application for Mycobacterial Antigens | Reference(s) |
|---|---|---|---|---|
| Prokaryotic | Escherichia coli | Rapid growth, low cost, high yield, well-established protocols. | Initial cloning and high-level expression of antigens like 15kDa AT01. nih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
| Prokaryotic | Mycolicibacterium smegmatis | Similar codon usage to M. tuberculosis, can produce soluble proteins when E. coli fails. | Expression of proteins with correct folding, production of antigens with mycobacteria-specific modifications. nih.gov | nih.govnih.gov |
| Eukaryotic | Mammalian Cells (e.g., HEK 293T) | Capable of complex post-translational modifications, proper protein folding and secretion. | Production of antigens requiring glycosylation or other modifications for biological activity. nih.gov | nih.gov |
A significant challenge in recombinant protein production is ensuring the protein is soluble and immunologically active. Protein engineering techniques are often employed to overcome these issues.
To improve the solubility of recombinant proteins expressed in E. coli, they are often produced as fusion proteins. jmb.or.kr A common strategy is to attach a highly soluble protein tag, such as Maltose-Binding Protein (MBP), to the target antigen. jmb.or.kr MBP can act as a molecular chaperone, promoting the proper folding of its fusion partner and preventing aggregation into insoluble inclusion bodies. jmb.or.kr Another common tag is the polyhistidine-tag (His-tag), which consists of at least six histidine residues. jmb.or.krfrontiersin.org This tag does not significantly improve solubility but greatly simplifies purification through nickel affinity chromatography. jmb.or.krfrontiersin.org
To enhance immunogenicity, researchers can engineer multi-epitope vaccines. frontiersin.org This involves identifying and linking together multiple T-cell and B-cell epitopes from various antigens into a single recombinant protein. frontiersin.org Adjuvants or specific peptides like the Pan HLA DR-binding epitope (PADRE) can also be included in the construct to further boost the immune response. frontiersin.org
In Vitro Immunological Assays
Once the 15kDa AT01 antigen is purified, its ability to be recognized by the immune system is evaluated using a variety of in vitro assays that measure both cell-mediated and humoral (antibody-based) immune responses.
Cell-mediated immunity, particularly the response of T-cells, is crucial for controlling M. tuberculosis infection. Assays that measure T-cell function are therefore essential.
ELISpot Assay: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at a single-cell level. mabtech.commdpi.com To assess the response to the 15kDa antigen, peripheral blood mononuclear cells (PBMCs) from individuals previously exposed to M. tuberculosis are incubated with the purified antigen. nih.gov T-cells that recognize the antigen become activated and secrete cytokines, most commonly Interferon-gamma (IFN-γ), which is a key cytokine in the Th1 response against mycobacteria. mabtech.comnih.gov The number of spots that form on the assay plate corresponds directly to the number of antigen-specific T-cells. mdpi.com
Intracellular Cytokine Staining (ICS): This flow cytometry-based technique allows for the simultaneous identification of the phenotype of responding cells (e.g., CD4+ or CD8+ T-cells) and the cytokines they produce. After stimulation with the antigen, cells are treated to block cytokine secretion, then permeabilized and stained with fluorescently labeled antibodies against specific cell surface markers and intracellular cytokines.
T-cell Proliferation Assays: These assays measure the ability of the 15kDa antigen to induce the proliferation of specific T-cells. PBMCs are cultured with the antigen for several days, and proliferation is measured by the incorporation of a labeled nucleotide (like ³H-thymidine) or by using fluorescent dyes that are diluted with each cell division.
Table 2: Key Cell-Based Assays for Immunogenicity Testing
| Assay | Principle | Primary Measurement | Application for 15kDa AT01 | Reference(s) |
|---|---|---|---|---|
| ELISpot | Captures cytokines from individual secreting cells, creating a visible "spot". | Frequency of antigen-specific cytokine-producing T-cells (e.g., IFN-γ). | Quantifying the T-cell response to the antigen in TB-exposed or vaccinated individuals. | mabtech.comnih.govnih.gov |
| Intracellular Cytokine Staining (ICS) | Flow cytometry analysis of cells stained for surface markers and intracellular cytokines. | Percentage of T-cell subsets (CD4+, CD8+) producing specific cytokines. | Characterizing the type of T-cell response (Th1, Th2, etc.) elicited by the antigen. | nih.gov |
| T-cell Proliferation Assay | Measures the division of lymphocytes in response to antigenic stimulation. | Proliferative capacity of antigen-specific T-cells. | Determining if the antigen can activate and expand memory T-cell populations. | dtu.dk |
Humoral assays are used to detect and quantify antibodies produced in response to an antigen.
ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method for detecting the presence of specific antibodies (e.g., IgG, IgA) in serum or plasma samples. researchgate.net To evaluate the humoral response to the 15kDa antigen, microtiter plates are coated with the purified recombinant protein. Patient serum is then added, and any specific antibodies that bind to the antigen are detected using a secondary antibody conjugated to an enzyme, which produces a measurable color change. mdpi.com This can help determine if the antigen is recognized during natural infection. researchgate.net
Western Blot: This technique is used to confirm the specificity of antibodies to an antigen of a particular molecular weight. nih.gov The purified 15kDa AT01 protein is separated by size using SDS-PAGE, transferred to a membrane, and then probed with serum from infected individuals. embopress.org A positive reaction confirms that antibodies in the serum specifically recognize the 15kDa protein. nih.gov This method was used in the initial screening process to identify bacterial clones expressing the 15kDa AT01 antigen. nih.gov
In Vivo Animal Models for Immunogenicity and Efficacy Studies of this compound
To assess the immunogenicity and potential protective efficacy of an antigen in a living organism, researchers use various animal models. nih.gov These models are indispensable for preclinical vaccine development. nih.gov
Commonly used models in tuberculosis research include mice, guinea pigs, rabbits, and non-human primates. nih.gov Each model has distinct advantages and recapitulates different aspects of human tuberculosis. nih.gov
Mice: Mouse models are frequently used to evaluate the immunogenicity of new vaccine candidates. frontiersin.org After immunization with an antigen like 15kDa AT01, researchers can measure the resulting T-cell and antibody responses. frontiersin.org To assess protective efficacy, immunized mice are subsequently challenged with a virulent strain of M. tuberculosis, and the bacterial load in the lungs and spleen is compared to that in non-immunized control groups. nih.gov
Guinea Pigs: This model is highly susceptible to M. tuberculosis and develops caseous necrotic granulomas similar to those seen in humans. Guinea pigs are particularly useful for evaluating delayed-type hypersensitivity (DTH) responses, a classic measure of cell-mediated immunity. nih.gov This involves injecting the antigen intradermally and measuring the resulting skin reaction. researchgate.net
Rabbits: Rabbits can be immunized with purified peptides or recombinant proteins to generate specific polyclonal antibodies for use in research, such as for screening expression libraries or in diagnostic assays. nih.gov
These in vivo studies are critical for determining if an immune response generated against a single antigen like 15kDa AT01 can contribute to protection against tuberculosis, a crucial step in the pipeline for developing new subunit vaccines. nih.gov
Advanced Analytical Techniques
Beyond animal models, a suite of advanced laboratory techniques is crucial for dissecting the molecular interactions between the 15kDa antigen and the host immune system.
Immunopeptidomics is a powerful technique that directly identifies the peptides presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells. nih.govelifesciences.orgnih.govresearchgate.net This provides definitive evidence of which parts of a protein, such as the 15kDa antigen, are naturally processed and presented to T-cells during infection. elifesciences.orgnih.gov
The general workflow involves several key steps:
Infection: Host cells, typically macrophages, are infected with M. tuberculosis in vitro. nih.govelifesciences.org
MHC Isolation: MHC class I or class II molecules are isolated from the cell lysates using specific monoclonal antibodies in a process called immunoprecipitation. nih.govbiorxiv.org
Peptide Elution: The peptides bound to the MHC molecules are gently eluted, usually by acidification.
LC-MS/MS Analysis: The complex mixture of eluted peptides is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for their precise sequence to be determined. nih.govbiorxiv.org
Data Analysis: The resulting spectra are matched against a protein database containing sequences from both the human host and M. tuberculosis to identify the source protein of each peptide.
This approach has been instrumental in revealing that substrates of the bacterial Type VII secretion systems are prominently featured in the peptides presented on MHC-I, providing crucial insights into the pathways of antigen processing and presentation for Mtb. elifesciences.orgnih.gov
Before undertaking costly and labor-intensive experimental work, bioinformatics and immunoinformatics tools are used to predict which segments of the 15kDa antigen are likely to be immunogenic. nih.gov These computational methods analyze the primary amino acid sequence of the protein to identify potential T-cell and B-cell epitopes. nih.govnih.govdtu.dkiedb.org
For T-cell epitope prediction, algorithms model the binding affinity of short peptide sequences to various MHC alleles. nih.govdtu.dk This is the most selective step in T-cell antigen presentation. nih.gov By screening the entire protein sequence, these tools generate a list of candidate peptides with a high probability of being presented by MHC molecules, which can then be synthesized and tested experimentally. nih.gov
Table 2: Common Immunoinformatics Tools and Their Functions
| Tool/Server | Function | Application for 15kDa Antigen |
|---|---|---|
| NetMHC / NetMHCIIpan | Predicts peptide binding to MHC class I and class II molecules for a wide range of alleles. nih.govdtu.dk | Identifies potential CD8+ and CD4+ T-cell epitopes within the antigen's sequence. |
| IEDB (Immune Epitope Database) | A comprehensive resource hosting various prediction tools and a database of experimentally validated epitopes. iedb.org | To screen for potential epitopes and compare predictions with known Mtb epitopes. |
| NetCTL / NetChop | Predicts proteasomal cleavage sites and TAP transport efficiency, which are steps in the MHC class I presentation pathway. iedb.org | To refine predictions of MHC class I-restricted T-cell epitopes. |
Determining the three-dimensional structure of a protein is essential for understanding its function. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to resolve protein structures at an atomic level.
The crystal structure of MPT63, the 15kDa antigen, has been solved at a resolution of 1.5 Ångströms. nih.govpdbj.orgresearchgate.net This structural data reveals that the protein is predominantly composed of β-sheets, forming a β-sandwich with an immunoglobulin-like fold. nih.govresearchgate.net This structural similarity to the immunoglobulin superfamily provides clues about its potential functions. nih.gov While the precise biological function of MPT63 remains under investigation, it is known to be a secreted protein with chaperone-like activity, preventing the aggregation of other proteins under stress conditions. nih.gov
Structural information is invaluable for:
Functional Annotation: Understanding how the protein folds can suggest its biochemical activities.
Epitope Mapping: Locating predicted or validated epitopes on the 3D structure can reveal whether they are on the surface and accessible to immune cells.
Rational Vaccine Design: Knowledge of the structure allows for the engineering of modified antigens with improved stability or immunogenicity.
While the crystal structure provides a static image, computational methods like molecular dynamics simulations are used to study the protein's flexibility and how its structure changes under different conditions, such as variations in pH. nih.gov
Translational Research Prospects of Mycobacterium Peptide Antigen 15kda At01
Development of Mycobacterium Peptide Antigen 15kDa AT01 as a Component in Diagnostic Reagents
The development of improved immunodiagnostic reagents is a high priority for the control of bovine tuberculosis and other mycobacterial infections. Such reagents are needed to enhance the performance of existing tuberculin-based tests and to differentiate vaccinated animals from those infected with Mycobacterium bovis. nih.gov One promising approach is the use of specific peptide antigens that can elicit a strong cellular immune response in infected animals.
Researchers have worked to identify immunodominant and frequently recognized peptides from various M. bovis antigens. These peptides, when formulated into a cocktail, have shown the potential to be significantly more effective than traditional tuberculin in identifying skin test-negative cattle with confirmed bovine tuberculosis. nih.gov A key advantage of these peptide-based reagents is that their specificity is not compromised by Mycobacterium bovis BCG vaccination. nih.gov
The process of developing such diagnostic reagents involves several stages. Initially, pools of overlapping peptides from candidate antigens are screened for their ability to stimulate the release of interferon-gamma (IFN-γ) in whole blood samples from infected, vaccinated, and naive animals. nih.gov This systematic screening allows for the creation of a hierarchical list of immunogenic antigens, from which suitable candidates for diagnostic reagents can be selected. nih.gov
For example, a peptide cocktail incorporating peptides from antigens such as ESAT-6 and CFP-10 has been a lead diagnostic reagent. nih.gov The performance of new peptide cocktails is often compared against such established reagents and traditional tuberculin tests. The goal is to develop a fully synthetic, peptide-based reagent that can be prioritized for larger clinical trials. nih.gov
The use of recombinant overlapping peptides (ROPs) is another innovative strategy. ROPs derived from antigens like ESAT-6 and CFP-10 can be produced in E. coli and, when taken up by antigen-presenting cells, are cleaved into a pool of peptides. nih.gov This approach aims to create a reagent that can distinguish M. tuberculosis infection from BCG vaccination and is suitable for large-scale manufacturing. nih.gov
Table 1: Comparison of Diagnostic Reagent Approaches
| Feature | Tuberculin (PPD) | Peptide Cocktail | Recombinant Overlapping Peptides (ROPs) |
|---|---|---|---|
| Composition | Purified protein derivative from M. bovis culture | Synthetic peptides from specific antigens | Recombinantly produced protein containing multiple peptide sequences |
| Specificity vs. BCG | Cross-reacts with BCG vaccination nih.govnih.gov | Does not cross-react with BCG vaccination nih.gov | Designed to not cross-react with BCG vaccination nih.gov |
| Manufacturing | Biological product with some batch-to-batch variability | Fully synthetic, high consistency nih.gov | Recombinant production, potential for high consistency nih.gov |
| Immunological Readout | Delayed-type hypersensitivity (skin test) | IFN-γ release assay (blood test) nih.gov | IFN-γ release assay, potential for skin test nih.gov |
| Performance | Standard but with limitations in specificity nih.gov | Potentially higher sensitivity in detecting infected animals nih.gov | Under development, promising results in preclinical models nih.gov |
Evaluation of this compound as a Vaccine Candidate (Pre-clinical Focus)
The development of new and more effective vaccines against tuberculosis (TB) is a global health priority, as the current BCG vaccine has limited efficacy in adults. frontiersin.orgnih.govfrontiersin.org Subunit vaccines, which are based on specific protein or peptide antigens, represent a promising and safe approach to TB vaccine development. nih.govnih.gov These vaccines can be designed to include selected immune epitopes and immunomodulatory components to elicit a targeted and effective immune response. nih.gov
Assessment of Immunogenicity in Vaccine Formulations with Adjuvants
A critical aspect of subunit vaccine design is the inclusion of adjuvants to enhance the immune response, as the limited number of antigens in these vaccines may not be sufficient to stimulate a comprehensive immune reaction on their own. nih.gov The fusion of Mycobacterium tuberculosis (Mtb) proteins or epitopes with adjuvants is a promising strategy in TB vaccine development. nih.gov
Various adjuvants are being explored to stimulate the appropriate type of immune response, particularly a Th1- and Th17-mediated response, which is associated with protection against Mtb. nih.gov Cytokines such as IL-2, IL-12, IL-15, and GM-CSF are important for activating a protective immune response and maintaining long-lasting immunity. nih.gov For instance, the adjuvant IC31, which is composed of a TLR9 agonist and an antimicrobial cationic peptide, is effective for vaccines against intracellular pathogens. nih.gov
A significant challenge in adjuvant development is balancing efficacy with safety, as the highly inflammatory Th1 and Th17 responses required for protection can also lead to immunotoxicity. nih.gov Therefore, an ideal adjuvant should effectively promote protective immunity while inducing minimal side effects. nih.gov
Exploration of this compound in Subunit or Multi-Antigen Vaccine Constructs
The identification of immunogenic Mtb antigens and epitopes is crucial for the development of effective subunit vaccines. nih.gov A number of candidate antigens have been identified through various screening approaches and have been incorporated into subunit vaccine formulations. frontiersin.org These include antigens that are highly immunogenic and have shown protective effects in animal models, such as Ag85A, Ag85B, and ESAT-6. frontiersin.orgnih.gov
Multi-antigen or multi-epitope subunit vaccines are being designed to broaden the immune response and increase vaccine efficacy across diverse populations. nih.govmdpi.com These constructs often involve fusing multiple antigens or epitopes together, sometimes with an adjuvant, to create a single vaccine molecule. nih.gov Computational and immunoinformatics approaches are increasingly being used to predict and select the most promising B-cell, helper T-cell, and cytotoxic T-lymphocyte epitopes for inclusion in these multi-epitope vaccines. nih.gov
Preclinical studies in animal models are essential for evaluating the immunogenicity and protective efficacy of these subunit and multi-antigen vaccine candidates. nih.govresearchgate.net For example, a multi-antigenic adenovirus-based vaccine has been shown to induce both CD4+ and CD8+ T-cell responses and provide protection against Mtb challenge in a BCG-primed model. frontiersin.org
Table 2: Examples of Antigens Used in Preclinical Subunit Vaccine Constructs
| Antigen | Protein Family/Function | Rationale for Inclusion |
|---|---|---|
| Ag85A/B | Antigen 85 complex, mycolyltransferase | Highly immunogenic, elicits strong Th1 response frontiersin.orgnih.govmdpi.com |
| ESAT-6 | Early secreted antigenic target | Potent T-cell antigen, used in diagnostics and vaccines frontiersin.orgnih.gov |
| CFP-10 | Culture filtrate protein 10 | Often combined with ESAT-6, strong immunogenicity nih.gov |
| HspX (16.3 kDa antigen) | Heat shock protein | Associated with latent infection frontiersin.org |
| PE/PPE proteins | PE/PPE family | Large family of proteins with diverse functions, some are immunogenic frontiersin.org |
| MPT64 | Secreted protein | Specific for M. tuberculosis complex, used in diagnostics frontiersin.org |
| CysD | Sulfate-activating pathway component | Highly expressed during chronic infection mdpi.com |
| MPT83 | Secreted lipoprotein | Immunogenic antigen mdpi.com |
Correlates of Protective Immunity Associated with this compound Responses
Identifying correlates of protective immunity is a critical but challenging aspect of TB vaccine development. nih.govnih.gov A reliable correlate of protection would allow for the early assessment of vaccine candidate immunogenicity and potential efficacy, which could significantly streamline the vaccine development process. nih.gov
Currently, the production of interferon-gamma (IFN-γ) by whole blood cells stimulated with Mtb antigens is considered the best available, albeit imperfect, correlate of protection. nih.gov The rationale for this is supported by studies in mouse models showing that IFN-γ is essential for protective immunity against Mtb. nih.gov
However, it is widely recognized that a Th1 response alone may not be sufficient for complete protection. nih.gov Other immune responses, such as those mediated by Th17 cells, which produce IL-17, are also believed to play a role in the early stages of infection by recruiting other immune cells to the site of infection. nih.gov More complex assays that measure Mtb killing and cytotoxic T-lymphocyte activity are also being investigated as potential correlates of protection. nih.gov
The ultimate validation of any correlate of protection will require its correlation with protection in a large-scale Phase III efficacy trial of an effective vaccine. nih.gov In the meantime, ongoing research aims to identify and validate more reliable biomarkers and assays that can be used to guide the development of new TB vaccines. nih.gov
Future Research Directions and Unanswered Questions Regarding this compound in Host Immunity and Pathogenesis
While significant progress has been made in understanding the immune response to Mycobacterium tuberculosis, many questions remain, particularly concerning the role of specific peptide antigens in host immunity and disease pathogenesis. Future research will need to address these gaps to advance the development of more effective diagnostics and vaccines.
A key area for future investigation is the dynamic expression of Mtb antigens at different stages of infection. nih.gov The antigenic landscape of Mtb changes as the infection progresses from initial exposure to latent infection and active disease. nih.gov A better understanding of which antigens are available and immunologically relevant at each stage could lead to more precise disease classification and the development of stage-specific diagnostics and vaccines. nih.gov
Further research is also needed to elucidate the mechanisms by which Mtb evades the host immune response. For instance, it has been shown that Mtb can suppress the expression of host antimicrobial peptides (AMPs), which are a crucial component of the innate immune system. nih.govfrontiersin.org Understanding how Mtb-secreted proteins inhibit the production of AMPs could open up new avenues for the development of immunomodulatory therapies. nih.gov
The role of different T-cell subsets and their cytokine profiles in protection against Mtb also requires further investigation. nih.gov While IFN-γ-producing Th1 cells are known to be important, the contribution of other T-cell subsets, such as Th17 cells, and the balance between different cytokine responses are not fully understood. nih.gov Identifying the optimal immune response for protection is a critical step in designing more effective vaccines.
Finally, the development of improved preclinical models that more accurately recapitulate human TB infection is essential for the evaluation of new vaccine candidates. nih.govresearchgate.net The failure of some vaccine candidates in clinical trials, despite promising results in preclinical models, highlights the need for better models that can predict vaccine efficacy in humans. researchgate.net
Q & A
Basic: What structural and functional characteristics define the 15kDa AT01 peptide antigen from Mycobacterium, and how can these be experimentally validated?
The 15kDa AT01 peptide's structural features (e.g., α-helical content, hydrophobic domains) can be analyzed via circular dichroism (CD) spectroscopy and X-ray crystallography . Functional validation involves testing its antigenic epitopes using ELISA with monoclonal antibodies targeting conserved regions, as demonstrated in similar mycobacterial antigens . Computational tools like APD3 (Antimicrobial Peptide Database) can predict physicochemical properties, while surface plasmon resonance (SPR) quantifies binding affinity to immune receptors like MHC molecules .
Basic: What strategies ensure specificity when designing antibodies against the 15kDa AT01 peptide?
To avoid cross-reactivity, select unique epitopes using sequence alignment tools (e.g., NCBI BLAST) and prioritize regions with low homology to other mycobacterial proteins . Peptide solubility is critical; incorporate polar residues (e.g., lysine, glutamate) and avoid aggregation-prone motifs like long hydrophobic stretches . Conjugation to carrier proteins (e.g., KLH) via cysteine residues enhances immunogenicity, but validate specificity using Western blotting with knockout mycobacterial strains .
Advanced: How can researchers resolve discrepancies in immunogenicity data for 15kDa AT01 across different experimental models?
Contradictions may arise from variations in adjuvant use (e.g., Freund’s vs. alum), host immune backgrounds (e.g., murine vs. humanized models), or antigen delivery systems (e.g., liposomes vs. dendritic cell targeting). A meta-analysis of published datasets (e.g., using PRISMA guidelines) can identify confounding variables. For example, fusion proteins like bvPLA2m in dendritic cells enhance MHC cross-presentation , but results may differ in macrophage models due to phagolysosomal degradation. Standardize protocols using guidelines from the Antimicrobial Peptide Database (APD3) for reproducibility .
Advanced: What experimental approaches optimize the stability of the 15kDa AT01 peptide in in vivo assays?
Stability challenges include proteolytic degradation and pH sensitivity. Solutions:
- Structural modification : Introduce D-amino acids or cyclization to resist enzymatic cleavage .
- Delivery systems : Encapsulate in pH-responsive nanoparticles to protect the peptide until lysosomal escape .
- Validation : Use mass spectrometry (LC-MS/MS) to monitor peptide integrity post-administration in serum/plasma .
Advanced: How can cross-resistance risks between 15kDa AT01 and other antimicrobial peptides (AMPs) be assessed?
Metagenomic analysis of microbial communities exposed to 15kDa AT01 can identify horizontal gene transfer (HGT) events linked to AMP resistance genes . Pair this with in vitro evolution assays, where mycobacterial strains are serially passaged under sublethal peptide concentrations. Monitor mutations via whole-genome sequencing and compare to resistance mechanisms cataloged in databases like CAMP .
Basic: What bioinformatics tools are essential for predicting antigenic epitopes in the 15kDa AT01 peptide?
Use Antigenic (EMBOSS) for linear epitope prediction and PyMOL for visualizing discontinuous epitopes . Machine learning platforms like ClassAMP classify peptide immunogenicity based on charge, hydrophobicity, and sequence motifs . For validation, compare predictions with empirical data from ELISpot assays using peripheral blood mononuclear cells (PBMCs) .
Advanced: How does the 15kDa AT01 peptide interact with host cell membranes, and what methodologies elucidate this mechanism?
Techniques:
- Atomic force microscopy (AFM) : Visualize peptide-induced membrane disruption in real-time .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to lipid bilayers .
- Fluorescence anisotropy : Measure changes in membrane fluidity upon peptide insertion .
Comparative studies with analogs (e.g., truncated variants) can pinpoint critical residues for membrane interaction .
Basic: What controls are necessary when testing the 15kDa AT01 peptide in in vitro cytotoxicity assays?
Include:
- Negative controls : Scrambled-sequence peptides to rule out nonspecific toxicity .
- Positive controls : Known cytotoxic AMPs (e.g., melittin) .
- Cell viability assays : Combine MTT and lactate dehydrogenase (LDH) release measurements to distinguish membrane disruption from metabolic inhibition .
Advanced: What strategies enhance the immunogenicity of 15kDa AT01 in vaccine development?
- Fusion proteins : Link to dendritic cell-targeting vectors (e.g., bvPLA2m) to improve MHC class I/II cross-presentation .
- Adjuvant synergy : Combine with TLR agonists (e.g., CpG oligonucleotides) to boost Th1 responses .
- Epitope engineering : Use structural data to optimize T-cell receptor (TCR) binding via in silico docking simulations .
Advanced: How can researchers address batch-to-batch variability in synthetic 15kDa AT01 peptides?
Request peptide content analysis (HPLC-MS) and endotoxin testing for critical assays . For cell-based studies, ensure trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity . Store lyophilized peptides at -80°C with desiccants to prevent hydrolysis, and validate stability via CD spectroscopy pre-use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
